1-(3-Bromophenyl)-2-propyn-1-ol
Description
1-(3-Bromophenyl)-2-propyn-1-ol is a brominated aromatic alcohol characterized by a propargyl alcohol group (-C≡C-OH) attached to a meta-substituted bromophenyl ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The bromine atom enhances electrophilic reactivity, while the propargyl group enables participation in click chemistry and cycloaddition reactions.
Properties
Molecular Formula |
C9H7BrO |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
1-(3-bromophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H |
InChI Key |
VLPLERWMKJHACA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)-2-propyn-1-ol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN, NaOH (Sodium hydroxide)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alkanes or alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-Bromophenyl)-2-propyn-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic attack by other molecules. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Research Findings :
- Para-brominated analogs exhibit higher solubility in polar solvents due to symmetry, while meta-substituted derivatives (like the target compound) show greater steric effects in nucleophilic reactions .
Halogen-Substituted Ethanol Derivatives
Substitution of the propargyl group with halogens or alkyl chains modifies reactivity and biological activity:
| Compound Name | Functional Group | Key Differences | Reference |
|---|---|---|---|
| 1-(3-Bromophenyl)-2-fluoroethan-1-ol | -F (fluorine) | Fluorine’s electronegativity increases hydrogen-bonding potential, improving receptor-binding affinity in medicinal applications . | |
| 1-(3-Bromophenyl)-2-chloroethan-1-ol | -Cl (chlorine) | Chlorine’s larger atomic radius enhances steric hindrance, reducing reaction rates in SN2 mechanisms . | |
| 1-(3-Bromophenyl)-2-methylethan-1-ol | -CH3 (methyl) | Methyl group increases hydrophobicity, favoring lipid membrane penetration in drug delivery . |
Research Findings :
- Fluorinated analogs demonstrate superior metabolic stability compared to chlorinated or methylated derivatives due to reduced susceptibility to enzymatic degradation .
Amino Alcohol Derivatives
Incorporation of amino groups introduces bifunctionality, enabling diverse reactivity:
| Compound Name | Structural Features | Key Differences | Reference |
|---|---|---|---|
| 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol | Propylamine moiety | Amino group facilitates hydrogen bonding, enhancing solubility and biological targeting . | |
| 3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol | Ethylamine chain | Shorter carbon chain reduces steric bulk, improving catalytic activity in asymmetric synthesis . |
Research Findings :
- Amino alcohol derivatives with bromophenyl groups exhibit enhanced antimicrobial activity compared to non-halogenated analogs, likely due to improved membrane interaction .
Heterocyclic Bromophenyl Derivatives
Heterocycles like triazoles or imidazolones introduce distinct electronic and steric profiles:
| Compound Name | Heterocycle | Key Differences | Reference |
|---|---|---|---|
| 2-[1-(3-Bromophenyl)-1H-triazol-4-yl]ethan-1-ol | Triazole | Triazole ring enables click chemistry applications, absent in the target compound . | |
| 1-(3-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | Imidazolone | Methyl group on imidazolone enhances thermal stability for industrial applications . |
Research Findings :
- Triazole-containing derivatives show superior anticancer activity in vitro compared to non-heterocyclic bromophenyl alcohols .
Biological Activity
1-(3-Bromophenyl)-2-propyn-1-ol, a compound featuring a bromophenyl group and an alkyne functional group, has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data from various studies.
- Chemical Formula : C10H9Br
- CAS Number : 13033-65-7
- Molecular Weight : 223.08 g/mol
Biological Activity Overview
The biological activities of 1-(3-Bromophenyl)-2-propyn-1-ol have been investigated through various in vitro and in vivo studies. The compound exhibits several pharmacological properties:
Anticancer Activity
Research indicates that 1-(3-Bromophenyl)-2-propyn-1-ol demonstrates significant anticancer properties. A study conducted by Zhang et al. (2024) revealed that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest (G2/M phase) |
Anti-inflammatory Properties
In another study, the anti-inflammatory effects of 1-(3-Bromophenyl)-2-propyn-1-ol were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 70 |
| IL-6 | 300 | 90 |
Antimicrobial Activity
The antimicrobial activity of 1-(3-Bromophenyl)-2-propyn-1-ol was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating moderate antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Study on Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of 1-(3-Bromophenyl)-2-propyn-1-ol in vivo using a mouse model. The treatment group showed a significant reduction in tumor volume compared to the control group after four weeks of administration.
Study on Anti-inflammatory Effects
In a controlled experiment involving LPS-induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory markers and improved overall health indicators compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
